N~1~,N~1~-dimethyl-N~3~-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-N-[5-(1-METHYLBUTYL)-1,3,4-THIADIAZOL-2-YL]TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a thiadiazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-N-[5-(1-METHYLBUTYL)-1,3,4-THIADIAZOL-2-YL]TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, which is then coupled with a pyridine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-N-[5-(1-METHYLBUTYL)-1,3,4-THIADIAZOL-2-YL]TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Properties
Molecular Formula |
C16H27N5O2S |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-N,1-N-dimethyl-3-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide |
InChI |
InChI=1S/C16H27N5O2S/c1-5-7-11(2)14-18-19-15(24-14)17-13(22)12-8-6-9-21(10-12)16(23)20(3)4/h11-12H,5-10H2,1-4H3,(H,17,19,22) |
InChI Key |
KVEYRZZXRLWHNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.